(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)(6-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL CYANIDE
Overview
Description
(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)(6-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL CYANIDE is a complex organic compound that features both indole and benzimidazole moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)(6-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of 5-bromo-2-oxoindoline with 6-methyl-1H-benzimidazole-2-carbaldehyde in the presence of a base, followed by the addition of a cyanide source. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)(6-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)(6-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL CYANIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents .
Medicine
In medicine, the compound’s pharmacological properties are explored for potential therapeutic applications. It has shown promise in preclinical studies for treating various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)(6-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific enzyme and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE-1,3-THIAZOLIDINE-2,4-DIONE
- 5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE
- 5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE-4-HYDROXYPHENYL-1,3-THIAZOLIDINE-2,4-DIONE
Uniqueness
The uniqueness of (5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)(6-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL CYANIDE lies in its dual indole and benzimidazole structure. This combination provides a versatile platform for various chemical modifications and biological interactions, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2E)-2-(5-bromo-2-hydroxy-1H-indol-3-yl)-2-(5-methylbenzimidazol-2-ylidene)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN4O/c1-9-2-4-14-15(6-9)22-17(21-14)12(8-20)16-11-7-10(19)3-5-13(11)23-18(16)24/h2-7,23-24H,1H3/b17-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKODGUIJBBVMW-ATVHPVEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C#N)C3=C(NC4=C3C=C(C=C4)Br)O)N=C2C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=N/C(=C(/C#N)\C3=C(NC4=C3C=C(C=C4)Br)O)/N=C2C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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